molecular formula C20H16FN3O2S3 B2416634 N-(4-fluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1260920-31-7

N-(4-fluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2416634
CAS No.: 1260920-31-7
M. Wt: 445.55
InChI Key: URQCGZJDCBATBT-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C20H16FN3O2S3 and its molecular weight is 445.55. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S3/c21-13-3-5-14(6-4-13)22-17(25)12-29-20-23-16-8-11-28-18(16)19(26)24(20)9-7-15-2-1-10-27-15/h1-6,8,10-11H,7,9,12H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQCGZJDCBATBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound notable for its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core linked to an acetylphenyl group through a thioether linkage. The presence of a 4-fluorophenyl group and a thiophene moiety enhances its chemical reactivity and biological potential.

Molecular Formula

  • Molecular Formula : C23H23N3O2S3
  • Molecular Weight : 469.64 g/mol

Structural Characteristics

Structural FeatureDescription
Core StructureThieno[3,2-d]pyrimidine
Functional Groups4-Fluorophenyl, Thiophene, Acetamide

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Compounds with similar structures have shown significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation.
  • Antimicrobial Effects : The compound's structural features suggest potential antimicrobial activity against various pathogens.
  • Enzyme Inhibition : The presence of the thieno[3,2-d]pyrimidine core is associated with the inhibition of specific enzymes relevant in metabolic pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

Study 1: Anticancer Properties

A study assessed the cytotoxic effects of thieno[3,2-d]pyrimidine derivatives on various cancer cell lines. The results indicated that modifications to the phenyl group significantly impacted their potency against tumor cells.

Study 2: Antimicrobial Activity

Research demonstrated that derivatives of this compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.073 to 0.125 mg/ml against E. coli and S. aureus, indicating strong antimicrobial properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications influence biological activity:

Compound NameStructural FeaturesBiological Activity
N-(3,4-dimethylphenyl)-2-{(4-oxo-thieno[3,2-d]pyrimidin)}Dimethyl substitution on phenylAnticancer
N-(4-acetylphenyl)-2-{(5-methyl-thieno[3,2-d]pyrimidin)}Methyl substitution on thienopyrimidineAntimicrobial
N-(4-fluorophenyl)-2-{(6-bromo-thieno[3,2-d]pyrimidin)}Halogen substitutionEnzyme inhibitor

The biological activity of this compound likely involves interactions with specific biological targets such as enzymes and receptors involved in cell signaling and metabolic pathways.

Key Mechanisms

  • Inhibition of Enzymatic Activity : Compounds targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR) have shown promising results in inhibiting cancer cell growth.
  • Binding Affinity : Docking studies suggest high binding affinity to target proteins, enhancing their therapeutic potential.

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